2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid
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Description
“2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid” is a chemical compound used in the synthesis of trifluoromethyl ethers .
Synthesis Analysis
The synthesis of similar compounds often involves the use of Grignard reagents. For instance, the preparation of 2,2,2-trifluoro-3′-(trifluoromethyl)acetophenone involves a Grignard synthesis using m-trifluoromethylbromo-benzene and trifluoroacetic acid .Molecular Structure Analysis
The molecular formula of “2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid” is C8H6F2O3 .Scientific Research Applications
Synthesis and Application of Trifluoromethylpyridines
Specific Scientific Field
Chemistry, specifically agrochemical and pharmaceutical industries.
Summary of the Application
Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
Methods of Application or Experimental Procedures
Various methods of synthesizing TFMP have been reported. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Use of 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid
Specific Scientific Field
Chemistry, specifically organic synthesis.
Summary of the Application
2,2-Difluoro-2-(fluorosulfonyl)acetic acid is employed as a difluorocarbene source for difluoromethylation of phenolic hydroxyl groups .
Methods of Application or Experimental Procedures
This compound may be used in the preparation of 1-difluoromethyl-2-oxo-1,2-dihydropyridine analogs by reacting with the corresponding 2-chloropyridines .
Results or Outcomes
The compound is used to prepare silyl fluorosulfonyldifluoroacetate, a new highly efficient difluorocarbene reagent for cyclopropanation of alkenes .
Use of 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid in Click Chemistry
Specific Scientific Field
Chemistry, specifically click chemistry.
Summary of the Application
2,2-Difluoro-2-(fluorosulfonyl)acetic acid is used as a reagent in click chemistry .
Methods of Application or Experimental Procedures
This compound is used in the preparation of 1-difluoromethyl-2-oxo-1,2-dihydropyridine analogs by reacting with the corresponding 2-chloropyridines .
Results or Outcomes
Use of Boron Reagents in Suzuki–Miyaura Coupling
Summary of the Application
Boron reagents are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Methods of Application or Experimental Procedures
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Results or Outcomes
The formation of biphenyl was found to occur 1.3–2 times more rapidly under the conditions where neutral boronic acid was added to the pre-mixed solution of catalyst and base .
Construction and Transformations of 2,2-Difluoro-2,3-Dihydrofurans
Summary of the Application
This type of compound could be readily converted into α-amino acids under a reducing atmosphere .
Methods of Application or Experimental Procedures
The synthesis of 2-fluorofurans could also be completed through the fluorine elimination in the presence of magnesium powder and TBSCl .
properties
IUPAC Name |
2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O3/c10-8(11,12)5-2-1-3-6(4-5)17-9(13,14)7(15)16/h1-4H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJMHHADPMHRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(=O)O)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid |
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